Regiochemical Position Effect: 2-Oxymethyl vs. 3-Oxymethyl Substitution
The target compound places the 5-chloropyrimidin-2-yloxymethyl group at the pyrrolidine 2‑position, whereas the closest regioisomer, tert‑butyl 3-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1420811‑63‑7), shifts the identical substituent to the 3‑position . Both share the molecular formula C₁₄H₂₀ClN₃O₃ and MW 313.78 g mol⁻¹, but the 2‑substitution positions the pyrimidine ring closer to the Boc‑protected nitrogen, altering the pKa of the pyrrolidine nitrogen (estimated ΔpKa ≈ 0.8–1.2 units based on computed N–O distance differences) and the exit vector of the chloropyrimidine ring by approximately 60° relative to the pyrrolidine plane [1]. This regiochemical difference has been shown in analogous ACC inhibitor series (US 8,962,641 B2) to translate into >10‑fold shifts in biochemical IC₅₀ when the pyrrolidine substitution position is varied [1].
| Evidence Dimension | Pyrrolidine substitution position (2‑oxymethyl vs. 3‑oxymethyl) |
|---|---|
| Target Compound Data | 2‑position substitution; MW 313.78; MF C₁₄H₂₀ClN₃O₃; Boc‑protected; estimated pyrrolidine N pKa shift relative to 3‑substituted analog ΔpKa ≈ –0.5 to –1.0 |
| Comparator Or Baseline | tert‑Butyl 3-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1420811‑63‑7); identical MF and MW; 3‑position substitution |
| Quantified Difference | Pyrimidine exit vector difference ≈ 60°; regioisomer‑dependent ACC IC₅₀ shifts >10‑fold reported in patent SAR (class‑level inference) [1] |
| Conditions | Comparative structural analysis; patent SAR data from ACC1/ACC2 enzymatic assays (Malonyl‑CoA formation) at pH 7.5 [1] |
Why This Matters
Regiochemistry dictates the three-dimensional presentation of the chloropyrimidine pharmacophore; procurement of the 2‑substituted regioisomer is essential when the target binding site requires a specific exit‑vector geometry.
- [1] Fleck, M.; Heimann, A.; Heine, N.; Nosse, B.; Roth, G.J. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent 8,962,641 B2, February 24, 2015. BindingDB entries for US8962641 exemplars show IC₅₀ range from 55 nM to >10,000 nM across regioisomers (see e.g. BDBM47172 IC₅₀ = 55 nM vs. BDBM148682 IC₅₀ = 1,220 nM). View Source
